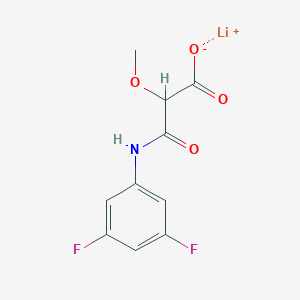
Lithium;3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoate is a chemical compound that features a lithium ion coordinated to a complex organic molecule. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the structure can significantly influence its chemical properties, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoate typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3,5-difluoroaniline, is reacted with a suitable acylating agent to introduce the 2-methoxy-3-oxopropanoate moiety.
Lithiation: The resulting intermediate is then treated with a lithium reagent, such as lithium diisopropylamide (LDA), to form the lithium salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Lithium;3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be targets for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the methoxy and oxo groups.
Coordination Chemistry: The lithium ion can form complexes with other ligands, influencing the compound’s reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can modify the functional groups on the molecule.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form complexes with lithium ions can be exploited in the development of new materials for batteries or other electronic devices.
Biological Studies: The compound can be used as a probe to study the effects of fluorinated aromatic compounds on biological systems.
作用机制
The mechanism by which Lithium;3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. In materials science, the lithium ion’s coordination can influence the compound’s electrical and thermal properties.
相似化合物的比较
Similar Compounds
Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate: Similar structure but with chlorine atoms instead of fluorine.
Lithium;3-(3,5-dibromoanilino)-2-methoxy-3-oxopropanoate: Bromine atoms replace the fluorine atoms.
Uniqueness
Lithium;3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it particularly valuable in various applications.
属性
IUPAC Name |
lithium;3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4.Li/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7;/h2-4,8H,1H3,(H,13,14)(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGVYZRNWKBRFW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC(C(=O)NC1=CC(=CC(=C1)F)F)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














